L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-histidyl-L-leucine
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Overview
Description
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-histidyl-L-leucine is a complex peptide compound It is composed of several amino acids, including tyrosine, ornithine, lysine, threonine, histidine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-histidyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-histidyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dopaquinone, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-histidyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and drugs.
Mechanism of Action
The mechanism of action of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-histidyl-L-leucine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalaninamide
- L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine
- L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanylglycinamide
Uniqueness
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-histidyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Properties
CAS No. |
677007-67-9 |
---|---|
Molecular Formula |
C37H60N12O9 |
Molecular Weight |
816.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C37H60N12O9/c1-20(2)15-29(36(57)58)48-34(55)28(17-23-18-42-19-44-23)47-35(56)30(21(3)50)49-33(54)26(7-4-5-13-38)46-32(53)27(8-6-14-43-37(40)41)45-31(52)25(39)16-22-9-11-24(51)12-10-22/h9-12,18-21,25-30,50-51H,4-8,13-17,38-39H2,1-3H3,(H,42,44)(H,45,52)(H,46,53)(H,47,56)(H,48,55)(H,49,54)(H,57,58)(H4,40,41,43)/t21-,25+,26+,27+,28+,29+,30+/m1/s1 |
InChI Key |
BRJMGYWUXNCXLN-JFNPAXLGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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